REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([NH2:11])=[N:5][CH:6]=[C:7]([CH:9]=[CH2:10])[N:8]=1>C(O)C.[Pd]>[CH2:9]([C:7]1[N:8]=[C:3]([O:2][CH3:1])[C:4]([NH2:11])=[N:5][CH:6]=1)[CH3:10]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the volatile components were removed
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Type
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CUSTOM
|
Details
|
a rotary evaporator
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Name
|
|
Type
|
|
Smiles
|
C(C)C=1N=C(C(=NC1)N)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |